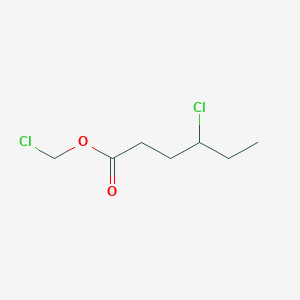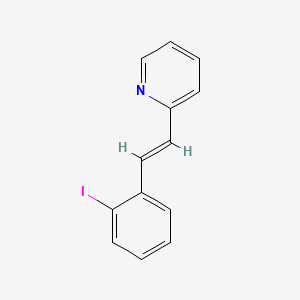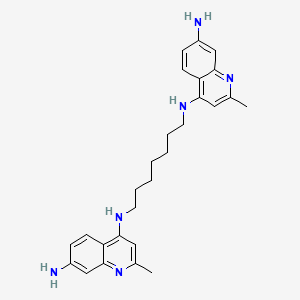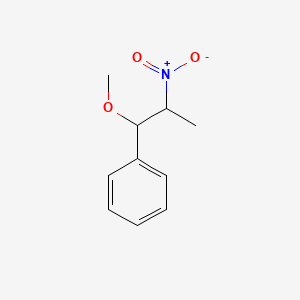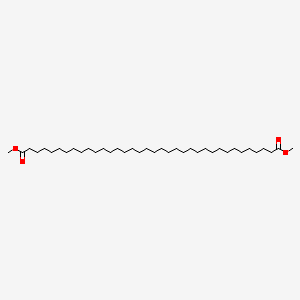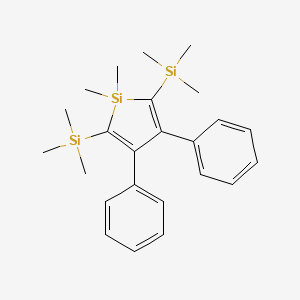![molecular formula C24H46O B14433172 Spiro[11.12]tetracosan-13-ol CAS No. 76713-44-5](/img/structure/B14433172.png)
Spiro[11.12]tetracosan-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[11.12]tetracosan-13-ol is a spirocyclic compound characterized by its unique structure, where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[11.12]tetracosan-13-ol, often involves cyclization reactions. Common methods include:
Friedel–Crafts Alkylation: This method involves the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: These include [2+2], [3+2], and Diels–Alder cycloadditions, which are used to form the spirocyclic core.
Metal-Catalyzed Reactions: Transition metals like palladium and nickel are used to catalyze the formation of spirocyclic structures.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and automated synthesis platforms are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Spiro[11.12]tetracosan-13-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel for metal-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Spiro[11.12]tetracosan-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including optoelectronic devices and polymers.
Mechanism of Action
The mechanism of action of Spiro[11.12]tetracosan-13-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simple spirocyclic compound with two cyclopropane rings.
Spirohexane: Contains a spiro atom connecting two cyclohexane rings.
Spiro[5.5]undecane: Features a spiro atom connecting two different rings.
Uniqueness
Spiro[11.12]tetracosan-13-ol is unique due to its larger ring size and the presence of an alcohol functional group, which imparts distinct chemical and physical properties compared to smaller spirocyclic compounds .
Properties
CAS No. |
76713-44-5 |
|---|---|
Molecular Formula |
C24H46O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
spiro[11.12]tetracosan-24-ol |
InChI |
InChI=1S/C24H46O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h23,25H,1-22H2 |
InChI Key |
JVEWOFCATWBKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C2(CCCCC1)CCCCCCCCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

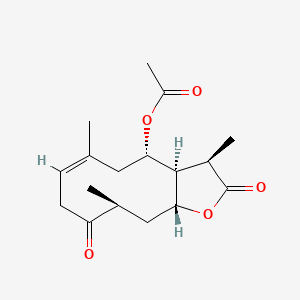
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
